molecular formula C9H9N B1346954 3,4-Dimethylbenzonitrile CAS No. 22884-95-3

3,4-Dimethylbenzonitrile

Cat. No.: B1346954
CAS No.: 22884-95-3
M. Wt: 131.17 g/mol
InChI Key: OWISXYQFTOYGRO-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzonitrile is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Structural Analysis

3,4-Dimethylbenzonitrile has been studied for its unique chemical reactions and structural properties. One key study involves its reaction with nitric acid in acetic anhydride, producing 1,4-(nitroacetoxy-) adducts. This reaction is significant for understanding the behavior of nitro-groups in organic compounds (Fischer & Greig, 1973). Another aspect of research focuses on the phototransposition and photoaddition reactions of dimethylbenzonitrile isomers, including this compound. These reactions are crucial for understanding photochemical reactivity in different solvents (Howell, Pincock, & Stefanova, 2000).

Spectroscopic Studies

Spectroscopic analysis, such as infrared and Raman spectroscopy, has been used to study various dimethylbenzonitriles, including this compound. These studies are important for determining the vibrational characteristics of these molecules, which is vital for understanding their molecular structure and behavior (Sarma, 1986).

Photophysics and Charge Transfer Studies

Research into the charge-transfer state of compounds similar to this compound, such as 4-dimethylamino-3,5-dimethylbenzonitrile, provides insights into the electronic properties and behavior of these molecules under various conditions. These studies are crucial for understanding the photophysics and photochemistry of related compounds (Kobayashi, Futakami, & Kajimoto, 1987).

Crystallographic Analysis

The crystal structure and packing of derivatives of this compound have been studied to understand the molecular geometry and interactions in solid state. This is important for applications in material science and crystallography (Heine et al., 1994).

Biochemical Analysis

Biochemical Properties

3,4-Dimethylbenzonitrile plays a role in biochemical reactions primarily as a substrate or intermediate. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a ligand for certain cytochrome P450 enzymes, influencing their activity and thus affecting the metabolism of other compounds. The interactions between this compound and these biomolecules are typically non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it may alter the phosphorylation status of certain kinases, thereby impacting downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the production of metabolic intermediates and energy molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific active sites on enzymes, either inhibiting or activating their catalytic functions. For instance, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to significant changes in physiological parameters. These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s biological activity and toxicity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites and cofactors in the cell. Understanding these metabolic pathways is crucial for predicting the compound’s overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within different cellular compartments can influence its biological activity. For example, its interaction with membrane-bound proteins can affect signal transduction processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3,4-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWISXYQFTOYGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177426
Record name Benzonitrile, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22884-95-3
Record name 3,4-Dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22884-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZONITRILE, 3,4-DIMETHYL-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 3,4-dimethylbenzonitrile is nitrated under standard conditions?

A: Unlike simpler aromatic nitration reactions, this compound doesn't just yield nitro-substituted products. When reacted with nitric acid in acetic anhydride, a significant portion of the reaction leads to the formation of a 1,4-adduct. [, ] This adduct features a nitro group and an acetoxy group added across the double bond of the aromatic ring, resulting in a non-aromatic 1,4-dihydrophenyl acetate structure. [, ] Specifically, the nitro group attaches to the carbon bearing the methyl group meta to the cyano group. []

Q2: Is this 1,4-adduct stable? What happens to it?

A: The 1,4-adduct formed during nitration is relatively unstable. Upon heating (thermolysis) or treatment with acetic acid, it decomposes. Interestingly, this decomposition doesn't simply reverse the addition. Instead, it yields a mixture of products, including the starting this compound and, importantly, 3,4-dimethyl-5-nitrobenzonitrile. [, ] This suggests a rearrangement occurs, likely involving a 1,3-nitro shift. [, ]

Q3: Are there other reaction pathways for this 1,4-adduct?

A: Yes, the fate of the 1,4-adduct is sensitive to reaction conditions. When exposed to stronger acidic conditions, it undergoes elimination of nitrous acid, ultimately forming 2-cyano-4,5-dimethylphenyl acetate. [] Additionally, in acidified methanol, a transesterification occurs at the acetate function, yielding 2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenol. []

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